![molecular formula C10H12BrN3 B1284469 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine CAS No. 904813-42-9](/img/structure/B1284469.png)
3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine
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Overview
Description
“3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine” is a chemical compound with the CAS Number: 904813-42-9 . It has a molecular weight of 254.13 . The IUPAC name for this compound is 3-bromo-2-tert-butylimidazo[1,2-a]pyrimidine .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine” is 1S/C10H12BrN3/c1-10(2,3)7-8(11)14-6-4-5-12-9(14)13-7/h4-6H,1-3H3 . This code provides a specific representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the web search results.
Scientific Research Applications
Synthesis of Novel Organic Compounds
3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine: serves as a versatile building block in organic synthesis . Its bromine atom is reactive and can be used to introduce various substituents through nucleophilic substitution reactions. This allows for the creation of a wide array of novel organic compounds with potential applications in medicinal chemistry and materials science.
Development of Pharmaceutical Agents
The imidazo[1,2-a]pyrimidine scaffold is a common feature in many pharmaceutical agents . Researchers utilize 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine to synthesize derivatives that may exhibit biological activity, such as kinase inhibition, which is crucial in cancer therapy.
Proteomics and Genomics
In proteomics and genomics, derivatives of 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine could be used to label peptides or DNA, aiding in the visualization and identification of these biomolecules during analysis .
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-tert-butylimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)7-8(11)14-6-4-5-12-9(14)13-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMAMTCNEVARDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=NC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587652 |
Source
|
Record name | 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
904813-42-9 |
Source
|
Record name | 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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